(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Description

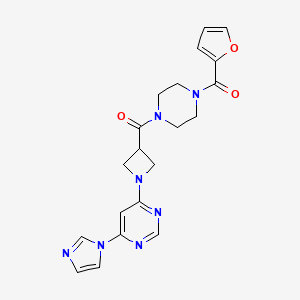

The compound “(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone” is a heterocyclic small molecule featuring a unique hybrid architecture. Its structure integrates multiple pharmacophoric elements:

- Azetidine ring: A strained four-membered ring that enhances conformational rigidity and may improve target binding selectivity.

- Pyrimidine-imidazole core: The 6-(1H-imidazol-1-yl)pyrimidin-4-yl group provides hydrogen-bonding and π-π stacking capabilities, commonly observed in kinase inhibitors or receptor ligands .

- Piperazine-furanoyl moiety: The 4-(furan-2-carbonyl)piperazine contributes to solubility modulation and additional interaction sites via the furan carbonyl oxygen.

Properties

IUPAC Name |

[4-(furan-2-carbonyl)piperazin-1-yl]-[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O3/c28-19(24-5-7-25(8-6-24)20(29)16-2-1-9-30-16)15-11-27(12-15)18-10-17(22-13-23-18)26-4-3-21-14-26/h1-4,9-10,13-15H,5-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNDRBSPPRUXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4)C(=O)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone represents a complex organic molecule with potential pharmacological applications. Its intricate structure, featuring multiple heterocycles, suggests a diverse range of biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Structural Overview

The compound consists of several key structural components:

- Imidazole : Known for its role in various biological processes, imidazole derivatives often exhibit antimicrobial and anticancer properties.

- Pyrimidine : Pyrimidine derivatives are frequently associated with antiviral and anticancer activities.

- Azetidine : This four-membered ring structure contributes to the compound's unique properties and may enhance its interaction with biological targets.

- Furan : Furan derivatives have shown promise in medicinal chemistry, particularly in anticancer and anti-inflammatory applications.

The combination of these moieties suggests that the compound could possess significant biological activity.

Anticancer Properties

Research indicates that compounds containing imidazole and pyrimidine rings often exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated promising results in inhibiting tumor growth. The potential for This compound to act as an anticancer agent is supported by its structural features that align with known active compounds.

Antimicrobial Activity

The presence of nitrogen-containing heterocycles in the compound hints at possible antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens. Preliminary studies suggest that this compound could inhibit the growth of Gram-positive and Gram-negative bacteria due to its structural analogies with established antimicrobial agents.

Enzyme Inhibition

Compounds similar to This compound have been identified as inhibitors of key enzymes involved in disease pathways, such as kinases and proteases. This suggests that the compound may also possess enzyme-inhibitory properties that could be explored for therapeutic applications.

Study 1: Anticancer Activity

A study evaluating the cytotoxicity of various imidazole and pyrimidine derivatives found that compounds structurally related to our target exhibited IC50 values ranging from 10 to 20 µM against human cancer cell lines. The study highlighted that modifications in the side chains significantly influenced activity, indicating the potential for optimizing the target compound for enhanced efficacy .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a series of imidazole-furan hybrids were synthesized and tested against Staphylococcus aureus and Escherichia coli. The most active compounds showed MIC values below 50 µg/mL, suggesting that similar modifications in our target compound could yield effective antimicrobial agents .

Study 3: Enzyme Inhibition

Research has demonstrated that imidazole derivatives can act as potent inhibitors of specific kinases involved in cancer progression. A derivative closely related to our target was shown to inhibit a key kinase with an IC50 value of 15 µM, underscoring the potential for our compound to be developed as a therapeutic agent targeting kinase pathways .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Pyrimidine derivative | Anticancer |

| Imatinib | Phenylpyrimidine | Anticancer |

| Nitroimidazole | Imidazole ring | Antimicrobial |

This table highlights how variations in structure influence biological activity. The unique combination present in This compound may provide distinct advantages over existing compounds.

Comparison with Similar Compounds

Key Observations:

Piperazine Substituents: The target compound’s furan-2-carbonyl group introduces a polar, planar motif, contrasting with the 4-trifluoromethylphenyl (Compound 21) or methoxybenzyl-pyridin-2-ylaminoethyl (Compound 7). These substituents alter logP (lipophilicity) and hydrogen-bond acceptor capacity . The trifluoromethyl group in Compound 21 and the patent compound enhances metabolic stability but increases molecular weight and steric bulk .

Core Heterocycles: The azetidine-pyrimidine-imidazole core in the target compound offers rigidity compared to the benzoimidazole (Compound 7) or thiophene (Compound 21) systems. This may improve target selectivity but reduce synthetic accessibility .

Bioactivity Implications :

- Compound 7’s flexible ethyl linker and pyridin-2-yl group correlate with dual histamine receptor binding, while the target compound’s rigid structure may favor single-target engagement .

- The patent compound’s multiple CF₃ groups and extended aromatic system likely enhance potency against hydrophobic enzyme pockets, a feature absent in the target compound .

Substructure Influence on Pharmacological Profiles

highlights the importance of frequent substructures in predicting bioactivity. Critical motifs in the target compound include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.